molecular formula C11H23NO B11505562 1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol

1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol

Cat. No.: B11505562
M. Wt: 185.31 g/mol
InChI Key: WFYLMIPDAJFKSH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol is a synthetic organic compound that belongs to the class of cyclopentanols These compounds are characterized by a cyclopentane ring with various substituents This particular compound features a methylamino group, two methyl groups, and a propan-2-yl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of substituents: The methyl, methylamino, and propan-2-yl groups can be introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The substituents on the cyclopentane ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-2-(methylamino)-3-(propan-2-yl)cyclopentanol exerts its effects involves interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclopentanol: Lacks the methylamino and propan-2-yl groups.

    2-Methylamino-3-(propan-2-yl)cyclopentanol: Lacks one of the methyl groups.

    3-(Propan-2-yl)cyclopentanol: Lacks the methyl and methylamino groups.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1,2-dimethyl-2-(methylamino)-3-propan-2-ylcyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)9-6-7-10(3,13)11(9,4)12-5/h8-9,12-13H,6-7H2,1-5H3

InChI Key

WFYLMIPDAJFKSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1(C)NC)(C)O

Origin of Product

United States

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